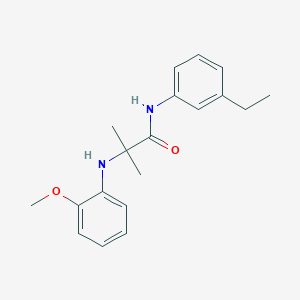
N-(3-Ethylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Ethylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethyl group attached to the phenyl ring, a methoxy group on another phenyl ring, and a methylalaninamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide typically involves the reaction of 3-ethylphenylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 2-methylalanine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Ethylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, especially at positions ortho and para to the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-(3-Ethylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Ethylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the substrate from binding. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Methylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide
- N-(3-Ethylphenyl)-N~2~-(2-hydroxyphenyl)-2-methylalaninamide
- N-(3-Ethylphenyl)-N~2~-(2-methoxyphenyl)-2-ethylalaninamide
Uniqueness
N-(3-Ethylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide is unique due to the specific combination of substituents on the phenyl rings and the alaninamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
90304-65-7 |
|---|---|
Formule moléculaire |
C19H24N2O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-(3-ethylphenyl)-2-(2-methoxyanilino)-2-methylpropanamide |
InChI |
InChI=1S/C19H24N2O2/c1-5-14-9-8-10-15(13-14)20-18(22)19(2,3)21-16-11-6-7-12-17(16)23-4/h6-13,21H,5H2,1-4H3,(H,20,22) |
Clé InChI |
JIRLOONZJFUBSX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


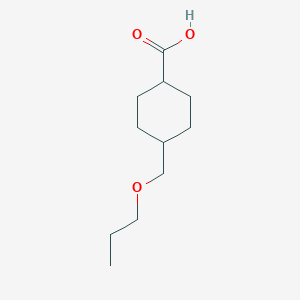
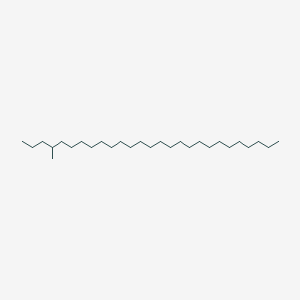

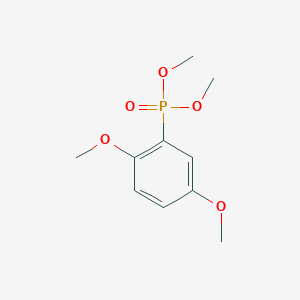
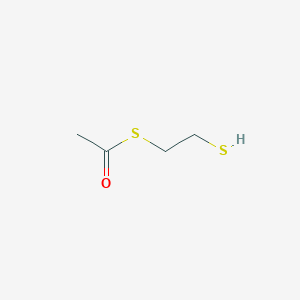
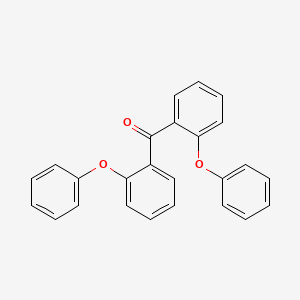



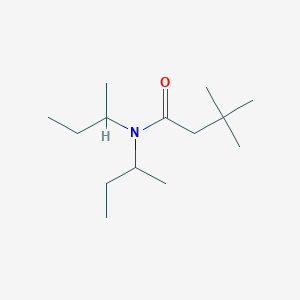


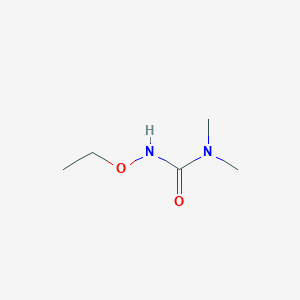
![2,2'-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14349439.png)
